

An In-depth Technical Guide to the Pharmacokinetics of Regelinol

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Compound of Interest		
Compound Name:	Regelinol	
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Abstract

This document provides a comprehensive technical overview of the pharmacokinetic profile of **Regelinol**, a novel therapeutic agent. The information presented herein is intended to support further research and development efforts by providing a detailed summary of its absorption, distribution, metabolism, and excretion (ADME) properties. This guide includes quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to facilitate a thorough understanding of **Regelinol**'s disposition in biological systems.

Introduction

Regelinol is a small molecule inhibitor currently under investigation for its therapeutic potential. A critical component of its preclinical and clinical development is the characterization of its pharmacokinetics, which describes the journey of the drug through the body.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of **Regelinol** is fundamental to defining its dosing regimen, predicting its efficacy, and ensuring its safety.[1] This guide summarizes the key pharmacokinetic parameters of **Regelinol** and details the methodologies used to derive them.

Pharmacokinetic Data Summary



The pharmacokinetic properties of **Regelinol** have been characterized through a series of in vitro and in vivo studies. The key quantitative parameters are summarized in the tables below for easy reference and comparison.

Table 1: Absorption and Distribution Parameters of

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Parameter	Value	Units		
Bioavailability (F)				
Oral	65	%		
Intravenous	100	%		
Time to Maximum Concentration (Tmax)				
Oral	2.5	hours		
Maximum Concentration (Cmax)				
Oral (50 mg/kg dose)	1.8	μg/mL		
Volume of Distribution (Vd)	0.75	L/kg		
Plasma Protein Binding	92	%		

Table 2: Metabolism and Excretion Parameters of Regelinol



Parameter	Value	Units
Half-life (t1/2)	8.2	hours
Clearance (CL)	0.15	L/hr/kg
Primary Route of Metabolism	Hepatic (CYP3A4 mediated)	-
Primary Route of Excretion	Renal	-
Fraction Excreted Unchanged in Urine	25	%

Experimental Protocols

The data presented in this guide were generated using standardized and validated experimental protocols. The following sections provide detailed methodologies for the key experiments conducted.

In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

- Objective: To determine the pharmacokinetic profile of Regelinol following oral and intravenous administration.
- Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, were used for this study. The animals were fasted overnight prior to dosing with free access to water.[2]
- Dosing:
 - Oral (PO): Regelinol was administered as a single oral gavage at a dose of 50 mg/kg.
 - Intravenous (IV): Regelinol was administered as a single bolus injection via the tail vein at a dose of 10 mg/kg.
- Sample Collection: Blood samples (approximately 0.3 mL) were collected from the tail vein at predetermined time points (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[3] Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.[2]



- Bioanalytical Method: Plasma concentrations of Regelinol were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters from the plasma concentration-time data.[3]

In Vitro Metabolic Stability Assay

- Objective: To assess the metabolic stability of **Regelinol** in liver microsomes.
- Methodology:
 - \circ **Regelinol** (1 μ M) was incubated with rat liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
 - The reaction was initiated by the addition of NADPH.
 - Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with ice-cold acetonitrile.
 - The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to quantify the remaining concentration of Regelinol.
- Data Analysis: The half-life (in vitro t1/2) and intrinsic clearance (CLint) were calculated from the rate of disappearance of Regelinol.

Plasma Protein Binding Assay

- Objective: To determine the extent of Regelinol binding to plasma proteins.
- Methodology: The plasma protein binding of Regelinol was determined using equilibrium dialysis.
 - Regelinol was added to plasma to achieve a final concentration of 10 μM.
 - The plasma was dialyzed against a protein-free buffer at 37°C for 4 hours.



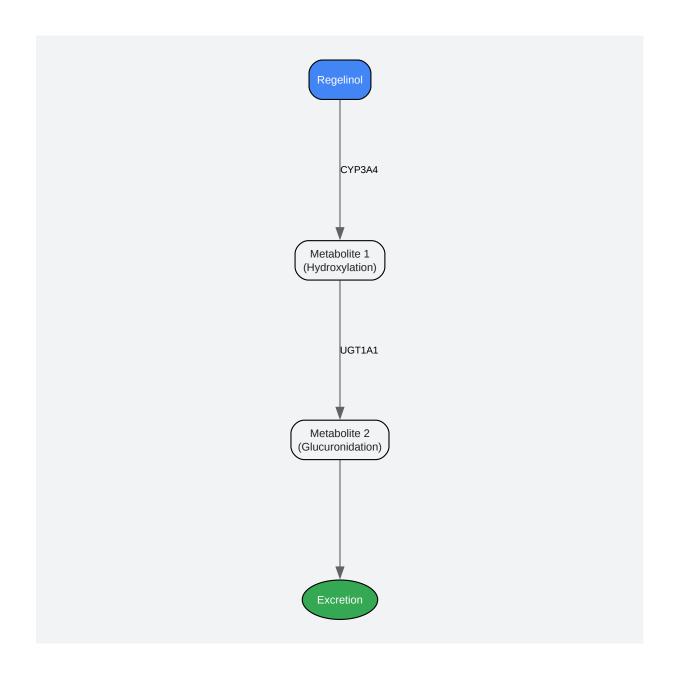
- At the end of the incubation, the concentrations of **Regelinol** in the plasma and buffer compartments were measured by LC-MS/MS.
- Data Analysis: The percentage of protein binding was calculated from the difference in concentrations between the two compartments.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of **Regelinol**'s pharmacokinetics and the experimental workflows.

Proposed Metabolic Pathway of Regelinol





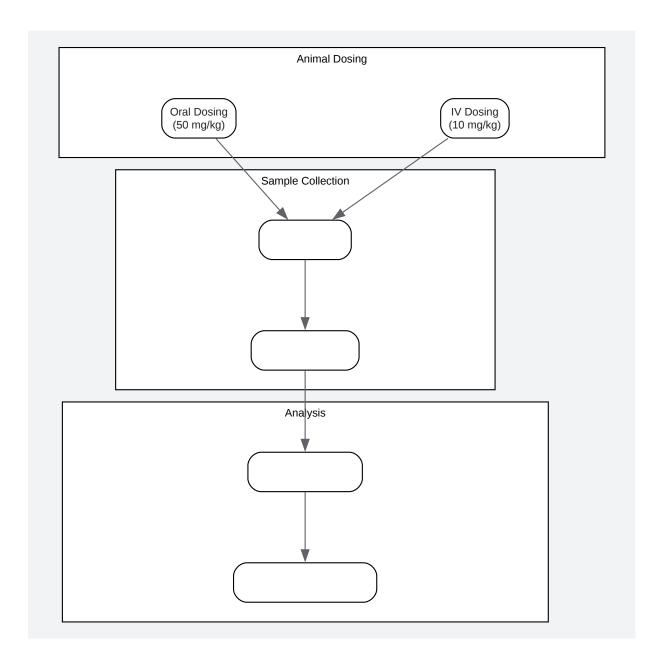
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Caption: Proposed primary metabolic pathway of **Regelinol**.

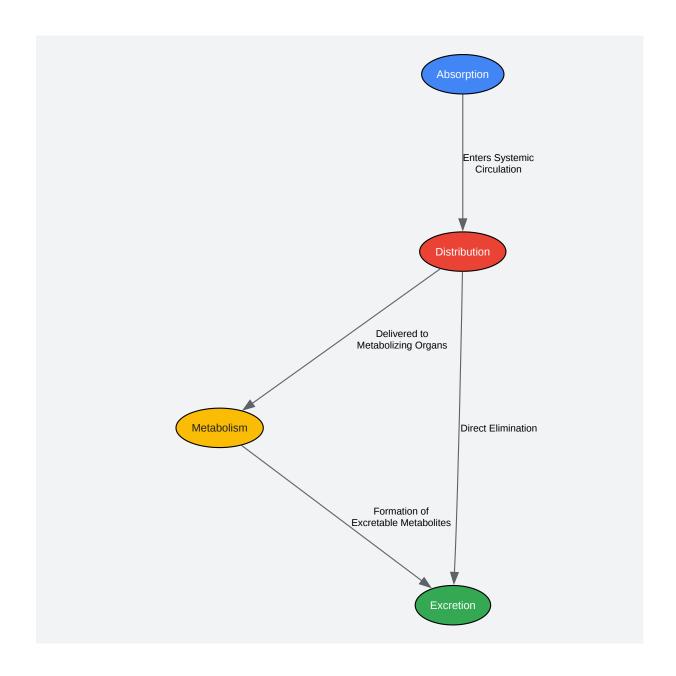


Experimental Workflow for In Vivo Pharmacokinetic Study









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